2-(2-Mercaptoethoxy)ethanol
Overview
Description
2-(2-Mercaptoethoxy)ethanol is an organic compound with the molecular formula C4H10O2S. It is a thiol-containing compound, characterized by the presence of a hydroxyl group and a mercapto group. This compound is known for its applications in various fields, including chemistry, biology, and industry, due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-(2-Mercaptoethoxy)ethanol can be synthesized through the reaction of ethylene oxide with hydrogen sulfide. This reaction is typically catalyzed by thiodiglycol and various zeolites . The reaction conditions involve maintaining a controlled temperature and pressure to ensure the efficient formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors where ethylene oxide and hydrogen sulfide are reacted under optimized conditions. The use of catalysts such as thiodiglycol enhances the reaction rate and yield. The product is then purified through distillation and other separation techniques to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
2-(2-Mercaptoethoxy)ethanol undergoes various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form disulfides.
Reduction: The compound can act as a reducing agent, particularly in the reduction of disulfide bonds in proteins.
Substitution: The hydroxyl group can participate in substitution reactions, forming ethers and esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as dithiothreitol (DTT) and tris(2-carboxyethyl)phosphine (TCEP) are used.
Substitution: Reagents like alkyl halides and acid chlorides are employed in substitution reactions.
Major Products Formed
Oxidation: Disulfides and sulfonic acids.
Reduction: Reduced thiol compounds.
Substitution: Ethers, esters, and other substituted derivatives.
Scientific Research Applications
2-(2-Mercaptoethoxy)ethanol has a wide range of applications in scientific research:
Chemistry: Used as a cross-linking reagent and in the synthesis of various organic compounds.
Biology: Employed in the reduction of disulfide bonds in proteins, aiding in protein folding studies.
Industry: Utilized in the production of polymers, coatings, and as a stabilizer in various formulations.
Mechanism of Action
The mechanism of action of 2-(2-Mercaptoethoxy)ethanol involves its ability to interact with thiol groups in proteins and other biomolecules. It can reduce disulfide bonds, thereby altering the structure and function of proteins. This compound also acts as an antioxidant by scavenging free radicals, protecting cells from oxidative damage .
Comparison with Similar Compounds
Similar Compounds
2-Mercaptoethanol: Similar in structure but lacks the additional ethoxy group.
3-Mercaptopropionic acid: Contains a mercapto group but has a different carbon chain length.
Cysteamine: A thiol-containing compound with a different functional group arrangement.
Uniqueness
2-(2-Mercaptoethoxy)ethanol is unique due to its combination of hydroxyl and mercapto groups, which confer distinct chemical reactivity and versatility in various applications. Its ability to form stable monolayers and participate in PEGylation reactions makes it particularly valuable in biomedical and industrial applications .
Properties
IUPAC Name |
2-(2-sulfanylethoxy)ethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10O2S/c5-1-2-6-3-4-7/h5,7H,1-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CAULSPKRQNHKIT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCS)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
51987-25-8 | |
Record name | Poly(ethylene glycol) mono(2-mercaptoethyl) ether | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=51987-25-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID801233799 | |
Record name | Poly(ethylene glycol) mono(2-mercaptoethyl) ether | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801233799 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
122.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
51987-25-8, 17643-17-3 | |
Record name | Poly(ethylene glycol) mono(2-mercaptoethyl) ether | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801233799 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(2-Mercapto)ethoxyethanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.